![molecular formula C15H11ClN2O B12046448 5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B12046448.png)
5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with phenylhydrazine to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol can be compared with other similar compounds, such as:
5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol: The position of the chloro group is different, which can influence the compound’s chemical properties and applications.
5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol:
Eigenschaften
Molekularformel |
C15H11ClN2O |
---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
5-chloro-2-(2-phenylpyrazol-3-yl)phenol |
InChI |
InChI=1S/C15H11ClN2O/c16-11-6-7-13(15(19)10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H |
InChI-Schlüssel |
OHFVMKADKRTAOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.